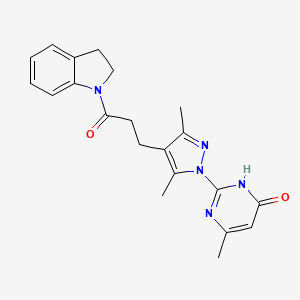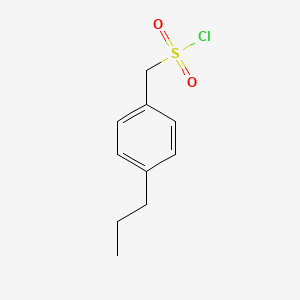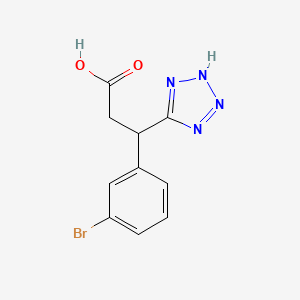
3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid: is an organic compound that features both a bromophenyl group and a tetrazole ring attached to a propanoic acid backbone This compound is of interest due to its unique structural features, which combine aromatic, heterocyclic, and carboxylic acid functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzene, undergoes a Friedel-Crafts acylation to introduce a propanoic acid group.
Introduction of the Tetrazole Ring: The intermediate is then subjected to a cycloaddition reaction with sodium azide and an appropriate nitrile to form the tetrazole ring.
Final Assembly: The bromophenyl and tetrazole intermediates are coupled under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea.
Major Products
Oxidation: Bromophenol derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid
- 3-(3-fluorophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid
- 3-(3-iodophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid
Uniqueness
The presence of the bromine atom in 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid imparts unique reactivity compared to its halogenated analogs
Propriétés
IUPAC Name |
3-(3-bromophenyl)-3-(2H-tetrazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c11-7-3-1-2-6(4-7)8(5-9(16)17)10-12-14-15-13-10/h1-4,8H,5H2,(H,16,17)(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKQQONNXXHXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2702173.png)
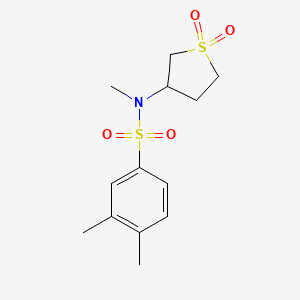
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2702176.png)
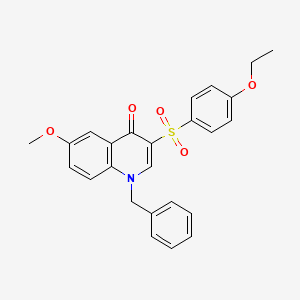
![9-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2702178.png)
![tert-Butyl (1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/new.no-structure.jpg)
![2-fluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2702181.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2702186.png)
![1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2702188.png)
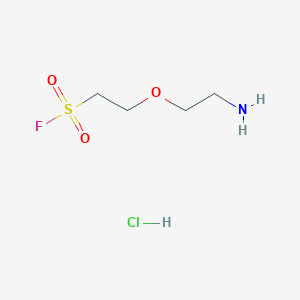
![2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2702190.png)
![1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2702192.png)
